molecular formula C17H16N2O3 B5583782 N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)acrylamide

N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5583782
M. Wt: 296.32 g/mol
InChI Key: LQRFJDZVSTUPOX-MDZDMXLPSA-N
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Description

N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DMPA-NPAA and has a molecular weight of 301.33 g/mol. DMPA-NPAA is a yellow powder that is sparingly soluble in water and soluble in organic solvents.

Mechanism of Action

The mechanism of action of DMPA-NPAA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cells and tissues, leading to cell death. DMPA-NPAA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMPA-NPAA has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for drug delivery and imaging applications. However, its effects on biochemical and physiological systems are not well characterized. One study reported that DMPA-NPAA can induce DNA damage and cell cycle arrest in human lung cancer cells, suggesting potential cytotoxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using DMPA-NPAA in lab experiments include its versatility as a building block for the synthesis of other functional materials, its low toxicity, and its potential applications in drug delivery and imaging. However, the limitations of using DMPA-NPAA include its limited solubility in water and its potential cytotoxic effects, which may limit its use in certain applications.

Future Directions

For research on DMPA-NPAA include the development of new synthesis methods for improved yield and purity, the characterization of its biochemical and physiological effects, and the exploration of its potential applications in drug delivery, imaging, and sensing. Additionally, further studies are needed to elucidate the mechanism of action of DMPA-NPAA and to optimize its use in various applications.

Synthesis Methods

The synthesis of DMPA-NPAA involves the condensation of 2,3-dimethylphenylamine and 3-nitrocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure DMPA-NPAA.

Scientific Research Applications

DMPA-NPAA has been used in various scientific research applications, including drug delivery, fluorescence imaging, and sensing. One study reported the use of DMPA-NPAA as a fluorescent probe for the detection of nitroreductase activity in living cells. Another study demonstrated the use of DMPA-NPAA as a photosensitizer for photodynamic therapy of cancer cells. DMPA-NPAA has also been used as a building block for the synthesis of other functional materials such as dendrimers and polymers.

properties

IUPAC Name

(E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-3-8-16(13(12)2)18-17(20)10-9-14-6-4-7-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRFJDZVSTUPOX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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